molecular formula C19H14N2O2S B3251148 N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 207463-36-3

N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B3251148
CAS No.: 207463-36-3
M. Wt: 334.4 g/mol
InChI Key: LWMSZBVBUHHJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a naphthalen-1-ylmethyl group at the 5-position and a furan-2-carboxamide moiety at the 2-position. This structure combines aromatic and heterocyclic components, which are common in bioactive molecules. Characterization typically involves NMR, mass spectrometry, and elemental analysis .

Properties

IUPAC Name

N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c22-18(17-9-4-10-23-17)21-19-20-12-15(24-19)11-14-7-3-6-13-5-1-2-8-16(13)14/h1-10,12H,11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMSZBVBUHHJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=CN=C(S3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601188394
Record name N-[5-(1-Naphthalenylmethyl)-2-thiazolyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207463-36-3
Record name N-[5-(1-Naphthalenylmethyl)-2-thiazolyl]-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207463-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(1-Naphthalenylmethyl)-2-thiazolyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article will explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H16N2O2SC_{19}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 348.41 g/mol. The compound features a thiazole ring, which is known for its pharmacological properties, and a naphthalene moiety that may enhance its biological activity.

Antitumor Activity

Research indicates that thiazole derivatives exhibit substantial antitumor properties. For instance, compounds with similar structural features have shown IC50 values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines, including HCT-15 (colon carcinoma) and Jurkat cells (T-cell leukemia) . The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity.

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound 9HCT-151.61
Compound 10Jurkat1.98
This compoundTBDTBD

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has also been explored. Compounds exhibiting thiazole structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar antimicrobial properties.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
This compoundTBDTBD

Case Studies

Several studies have highlighted the potential applications of thiazole derivatives in treating various diseases:

  • Leishmaniasis Treatment : A study on hybrid phthalimido-thiazoles showed promising leishmanicidal activity against Leishmania infantum, suggesting that similar compounds may be effective against parasitic infections .
  • Cytotoxicity Assessments : Investigations into the structure-activity relationship (SAR) of thiazole compounds revealed that specific substitutions on the thiazole ring significantly enhance cytotoxicity against cancer cell lines .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets through hydrophobic interactions and hydrogen bonding. Molecular dynamics simulations have shown that these interactions are crucial for the compound's efficacy against cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

N-[5-({4-Nitrophenyl}sulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide (C₁₄H₉N₃O₆S₂)
  • Key Difference : Replaces the naphthalen-1-ylmethyl group with a 4-nitrophenylsulfonyl substituent.
  • This compound’s molecular weight (379.37 g/mol) is lower than the target compound’s estimated mass (~375–385 g/mol), suggesting differences in solubility and membrane permeability .
N-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide
  • Key Difference : Features ethyl and phenyl groups at the 4- and 5-positions of the thiazole.
  • Impact: The ethyl and phenyl substituents introduce steric bulk, which may hinder binding to target proteins compared to the naphthalene group. No bioactivity data are provided, but similar compounds exhibit antimicrobial properties .
SirReal2: 2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
  • Key Difference : Replaces the furan-2-carboxamide with a pyrimidinylsulfanyl-acetamide chain.
  • Impact : This modification confers SIRT2 inhibitory activity, highlighting the importance of the acetamide-pyrimidine motif in enzyme targeting. The naphthalenylmethyl-thiazole core is retained, emphasizing its role in scaffold stability .

Variations in the Carboxamide-Linked Heterocycle

N-(5-Nitrothiazol-2-yl)-5-phenylfuran-2-carboxamide (Compound 65)
  • Key Difference : Incorporates a nitro group on the thiazole and a phenyl-substituted furan.
  • Compound 65 and analogs show antimicrobial activity, suggesting the nitro-thiazole-furan combination is pharmacologically relevant .
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (Compound 5f)
  • Key Difference : Replaces the furan with a thiophene ring.
  • Impact : Thiophene’s larger atomic radius and higher electron density may enhance π-π stacking in biological targets. Compound 5f demonstrates significant cytotoxicity and cytostatic effects, indicating that heterocycle choice critically influences bioactivity .
N-[5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
  • Key Difference : Uses an oxadiazole ring instead of thiazole.
  • Impact : The oxadiazole’s polarity and hydrogen-bonding capacity may alter solubility and target engagement. Such derivatives are explored as insect growth regulators, showcasing structural versatility .

Functional Group Modifications

N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide
  • Key Difference : Replaces the carboxamide with a carbohydrazide group.
  • Impact : The carbohydrazide introduces additional hydrogen-bonding sites, which could enhance binding to enzymes like nitroreductases. However, it may reduce metabolic stability compared to carboxamides .

Research Findings and Implications

  • Substituent Effects : The naphthalenylmethyl group in the target compound likely enhances lipophilicity and π-stacking interactions, which are advantageous for membrane penetration and target binding. This is supported by SirReal2’s efficacy as a SIRT2 inhibitor .
  • Heterocycle Choice : Furan carboxamides (e.g., Compound 65) exhibit antimicrobial activity, whereas thiophene analogs (e.g., Compound 5f) show cytotoxicity, indicating that heterocycle selection drives target specificity .
  • Functional Group Optimization : Carboxamides generally offer better metabolic stability than carbohydrazides, making them preferable for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.